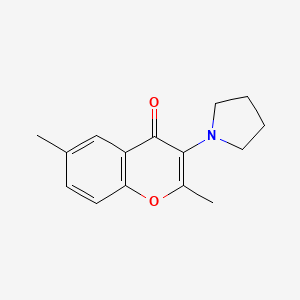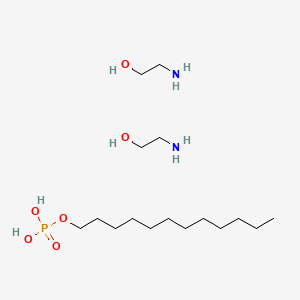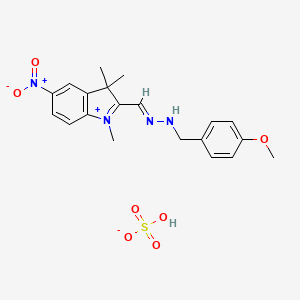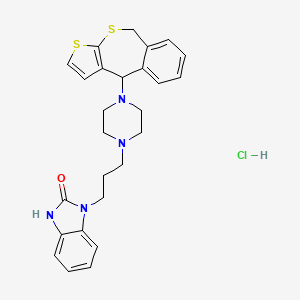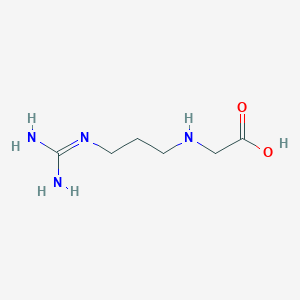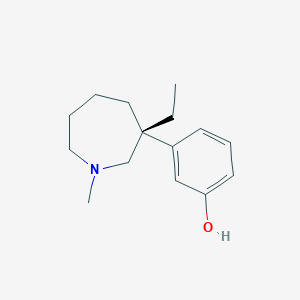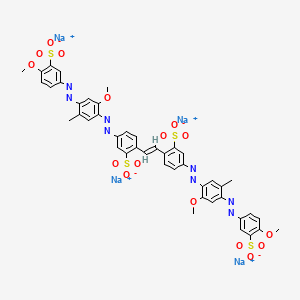
Methanone, 4H-1,3-benzodioxin-6-ylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanone group attached to a 4H-1,3-benzodioxin-6-ylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4H-1,3-benzodioxin-6-ylphenyl with a methanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- can be compared with other similar compounds, such as:
Methanone, 4H-1,3-benzodioxin-6-yl-1,3-dioxan-5-yl-: This compound has a similar structure but with additional dioxan rings, which may confer different properties and reactivity.
4H-1,3-Benzodioxin-6-yl(phenyl)methanone: Another structurally related compound with variations in the methanone group.
The uniqueness of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
126266-82-8 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
4H-1,3-benzodioxin-6-yl(phenyl)methanone |
InChI |
InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-14-13(8-12)9-17-10-18-14/h1-8H,9-10H2 |
Clé InChI |
KCASBLURSLOWEG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



